Technical Whitepaper: Physicochemical Profiling of N-(2,4-Dichlorophenyl)-3-oxobutanamide
Technical Whitepaper: Physicochemical Profiling of N-(2,4-Dichlorophenyl)-3-oxobutanamide
Executive Summary
N-(2,4-Dichlorophenyl)-3-oxobutanamide (CAS 6324-77-2), also known as Acetoacet-2,4-dichloroanilide (AADA), is a critical intermediate in the synthesis of high-performance organic pigments (e.g., Pigment Yellow 1, 6, and 16) and pharmaceutical precursors. Its value lies in the active methylene group, which facilitates azo coupling and heterocyclic ring formation. This guide provides a rigorous physicochemical profile, self-validating experimental protocols, and structural analysis to ensure reproducibility in research and industrial applications.
Part 1: Chemical Identity & Structural Analysis
Nomenclature & Identification
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IUPAC Name: N-(2,4-Dichlorophenyl)-3-oxobutanamide
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Common Names: Acetoacet-2,4-dichloroanilide; 2',4'-Dichloroacetoacetanilide
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CAS Registry Number: 6324-77-2
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Molecular Formula: C₁₀H₉Cl₂NO₂
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Molecular Weight: 246.09 g/mol
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SMILES: CC(=O)CC(=O)NC1=C(C=C(C=C1)Cl)Cl
Keto-Enol Tautomerism
The reactivity of AADA is governed by the equilibrium between its keto and enol forms. The enol form is stabilized by an intramolecular hydrogen bond between the enolic hydroxyl and the amide carbonyl, creating a pseudo-six-membered ring. This tautomerism is the mechanistic basis for its solubility in alkaline media and its nucleophilic activity in coupling reactions.
Figure 1: Tautomeric equilibrium critical for base-catalyzed solubility and azo coupling efficiency.
Part 2: Critical Physical Properties
The following data aggregates experimental values and high-confidence predictive models for the specific 2,4-dichloro derivative.
| Property | Value / Range | Context & Significance |
| Appearance | White to off-white crystalline powder | Discoloration (beige/brown) indicates oxidation of free aniline impurities.[1] |
| Melting Point | 90 – 96 °C | Distinct from parent acetoacetanilide (85°C). Sharpness of range (<2°C) indicates >98% purity. |
| Density | ~1.45 g/cm³ (Predicted) | Higher than parent due to heavy chlorine substitution. |
| Solubility (Water) | Insoluble (< 0.1 g/L) | Hydrophobic aromatic ring dominates behavior at neutral pH. |
| Solubility (Alkali) | Soluble (Dilute NaOH) | Deprotonation of the methylene group forms a water-soluble enolate anion. |
| Solubility (Organic) | Soluble in Methanol, Toluene, Acetone | Suitable for recrystallization and HPLC sample preparation. |
| pKa (Methylene) | ~10.5 – 11.0 | Indicates acidity of the active methylene; allows dissolution in pH > 12. |
Part 3: Spectroscopic Characterization
Reliable identification requires correlating functional groups with spectral signatures.
Infrared Spectroscopy (FT-IR)
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3250–3300 cm⁻¹: N-H stretching (Amide).
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1715–1725 cm⁻¹: C=O stretching (Ketone).
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1650–1670 cm⁻¹: C=O stretching (Amide I).
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1580–1600 cm⁻¹: C=C aromatic skeletal vibrations.
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750–850 cm⁻¹: C-Cl stretching (Characteristic of chlorinated aromatics).
Nuclear Magnetic Resonance (¹H-NMR, DMSO-d₆)
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δ 2.25 ppm (s, 3H): Acetyl methyl group (CH₃-CO-).
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δ 3.65 ppm (s, 2H): Methylene protons (-CH₂-), often appearing as a mix with the methine vinylic proton of the enol form (~5.5 ppm) depending on solvent polarity.
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δ 7.4 – 8.0 ppm (m, 3H): Aromatic protons (2,4-dichlorophenyl pattern).
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δ 9.8 – 10.2 ppm (s, 1H): Amide NH (Broad, D₂O exchangeable).
Part 4: Experimental Protocols (Self-Validating Systems)
Synthesis & Purification Workflow
This protocol utilizes the reaction between 2,4-dichloroaniline and ethyl acetoacetate. The self-validating step is the continuous removal of ethanol to drive the equilibrium.
Figure 2: Synthesis pathway emphasizing azeotropic distillation as a critical control point.
Protocol: Purity Determination via HPLC
Objective: Quantify AADA content and detect unreacted 2,4-dichloroaniline.
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Column: C18 Reverse Phase (e.g., 150mm x 4.6mm, 5µm).
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Mobile Phase:
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A: 0.1% Phosphoric acid in Water.
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B: Acetonitrile.
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Gradient: 40% B to 80% B over 15 mins.
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Flow Rate: 1.0 mL/min.
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Detection: UV @ 254 nm (Aromatic ring) and 210 nm (Amide).
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Validation Criteria:
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Retention Time: AADA elutes after 2,4-dichloroaniline due to the acetyl group increasing lipophilicity.
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System Suitability: Resolution (Rs) > 2.0 between AADA and aniline peak.
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Protocol: Alkali Solubility Test (Identity Check)
Principle: Only the acetoacetylated product forms a soluble enolate; unreacted aniline remains insoluble.
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Weigh 0.5 g of sample.
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Add 10 mL of 5% NaOH solution.
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Sonicate for 2 minutes.
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Observation:
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Clear Solution: High purity product.
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Turbid/Precipitate: Presence of unreacted 2,4-dichloroaniline or neutral impurities.
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Part 5: Handling, Stability & Safety[2]
Stability Profile
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Hydrolysis: Susceptible to hydrolysis in strong acid/base at elevated temperatures, regenerating 2,4-dichloroaniline.
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Thermal: Stable up to melting point. Avoid prolonged heating >100°C to prevent decarboxylation or self-condensation.
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Storage: Store in a cool, dry place (< 30°C). Keep container tightly closed to prevent moisture absorption, which can catalyze hydrolysis.
Safety Hazards (GHS Classification)
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Skin/Eye Irritation: Causes skin irritation (Category 2) and serious eye irritation (Category 2A).
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Sensitization: May cause skin sensitization (Category 1).[2][3]
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PPE: Wear nitrile gloves, safety goggles, and a dust respirator (N95) during handling to prevent inhalation of fine dusts.
References
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National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 7592, Acetoacetanilide (Parent Structure Reference). Retrieved from [Link]
